Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
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Overview
Description
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spirocyclic structure . The reaction conditions often involve the use of solvents like methanol and catalysts such as Raney nickel or lithium aluminum hydride for reduction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms in the spirocyclic structure
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with Raney nickel.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or bind to receptors with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with a similar structure but different ring sizes and functional groups.
1-Oxa-9-azaspiro[5.5]undecane: A spirocyclic compound with a larger ring system, used in antituberculosis research.
8-Oxa-2-azaspiro[4.5]decane: A related spiro compound with potential biological activity.
Uniqueness
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its rigid spirocyclic structure makes it a valuable scaffold for drug discovery and other applications, offering advantages in terms of stability and specificity .
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-9(12)8-5-11-6-10(8)3-4-13-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
SVVUUPJOKOXARV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CCOC2 |
Origin of Product |
United States |
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